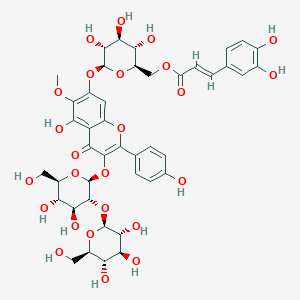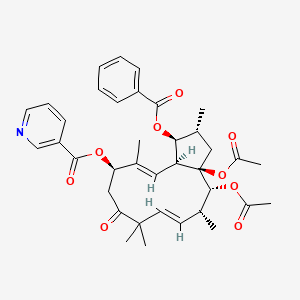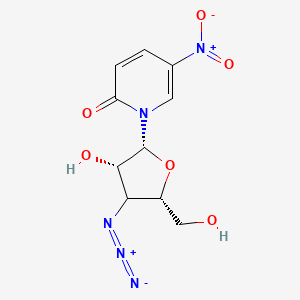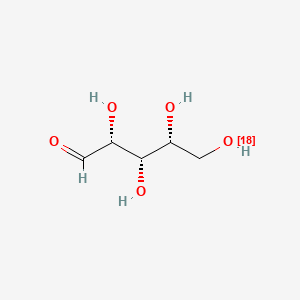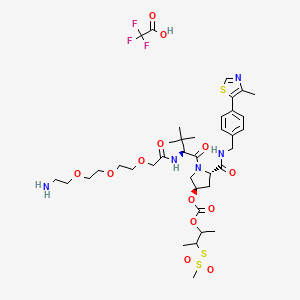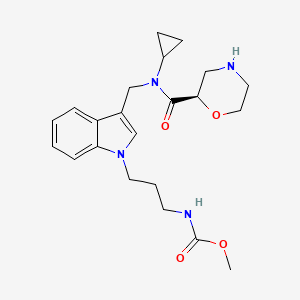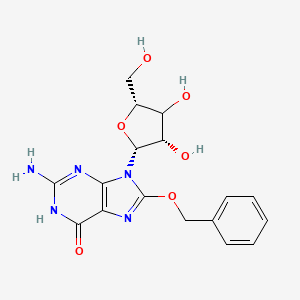
8-(Phenylmethoxy)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Phenylmethoxy)guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its potential immunostimulatory activity and antiviral effects. It functions by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
Vorbereitungsmethoden
The synthesis of 8-(Phenylmethoxy)guanosine typically involves the modification of guanosine at the 8-position with a phenylmethoxy group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.
Introduction of Phenylmethoxy Group: The protected guanosine is then reacted with a phenylmethoxy reagent under suitable conditions to introduce the phenylmethoxy group at the 8-position.
Deprotection: The protecting groups are removed to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .
Analyse Chemischer Reaktionen
8-(Phenylmethoxy)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-(Phenylmethoxy)guanosine has several scientific research applications:
Chemistry: It is used as a tool to study the properties and behavior of nucleoside analogs.
Biology: The compound’s ability to activate TLR7 makes it valuable in immunological research, particularly in studying immune responses and antiviral mechanisms.
Medicine: Due to its immunostimulatory and antiviral properties, it has potential therapeutic applications in treating viral infections and modulating immune responses.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in various biochemical assays
Wirkmechanismus
The mechanism of action of 8-(Phenylmethoxy)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral defense. The compound’s interaction with TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators, enhancing the body’s immune response .
Vergleich Mit ähnlichen Verbindungen
8-(Phenylmethoxy)guanosine can be compared with other guanosine analogs such as:
8-Methoxyguanosine: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
8-Benzyloxyguanosine: Another analog with a benzyloxy group, which influences RNA duplex stability and mismatch discrimination.
The uniqueness of this compound lies in its specific activation of TLR7 and its potential immunostimulatory and antiviral effects, which are not as pronounced in other similar compounds .
Eigenschaften
Molekularformel |
C17H19N5O6 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1 |
InChI-Schlüssel |
RNSGUQLXDMZREX-BWIWHEPQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



